![molecular formula C9H5ClN4S B1497981 6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine CAS No. 1032705-56-8](/img/structure/B1497981.png)
6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine
Overview
Description
“6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine” is a heterocyclic organic compound . It has a molecular weight of 236.68 . The compound is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is 6-chloro-3-(3-thienyl)[1,2,4]triazolo[4,3-b]pyridazine . The InChI code is 1S/C9H5ClN4S/c10-7-1-2-8-11-12-9(14(8)13-7)6-3-4-15-5-6/h1-5H .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 236.68 .Scientific Research Applications
Synthesis and Structural Analysis
Recent studies have highlighted the synthesis and structural characterization of various derivatives of 6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine. These derivatives have been synthesized and characterized using techniques like NMR, IR, mass spectral studies, and X-ray diffraction. Their structures were analyzed using density functional theory (DFT) calculations, providing insights into their molecular properties such as HOMO-LUMO energy levels, energy gap, and quantum chemical parameters (Sallam et al., 2021). Another study also confirmed the structure of these compounds through experimental and theoretical methods, including Hirshfeld surface analysis and energy frameworks to understand molecular interactions (Sallam et al., 2021).
Antidiabetic Potential
A family of triazolo-pyridazine-6-yl-substituted piperazines, derived from 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine, was synthesized and evaluated for their potential as anti-diabetic medications. These compounds demonstrated significant Dipeptidyl peptidase-4 (DPP-4) inhibition potential, suggesting their viability as anti-diabetic drugs. The study also assessed their antioxidant and cytotoxicity properties, indicating promising therapeutic benefits (Bindu et al., 2019).
Antiviral Activity
In the realm of antiviral research, certain derivatives of triazolo[4,3-b]pyridazine have shown effectiveness against the hepatitis-A virus (HAV). This indicates the potential of these compounds in developing novel antiviral therapies (Shamroukh & Ali, 2008).
Cytotoxicity and Anticancer Activity
A series of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines were synthesized and evaluated for their cytotoxic activities against various cancer cell lines. These compounds displayed potent cytotoxic activity, indicating their potential as leads in anticancer drug development (Mamta et al., 2019).
Agricultural Applications
Pyridazine derivatives, including 6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine, have been utilized in agriculture for various purposes such as molluscicides, anti-feedants, insecticides, and herbicides. A study on a novel pyridazine derivative demonstrated its potential against the fungus Fusarium oxysporum, highlighting its agricultural significance (Sallam et al., 2022).
properties
IUPAC Name |
6-chloro-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4S/c10-7-3-4-8-11-12-9(14(8)13-7)6-2-1-5-15-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFZNWXRRZAWIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655536 | |
Record name | 6-Chloro-3-(thiophen-2-yl)[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine | |
CAS RN |
1032705-56-8 | |
Record name | 6-Chloro-3-(thiophen-2-yl)[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.